1-(1H-indol-3-yl)-3-(4-methylbenzyl)urea 1-(1H-indol-3-yl)-3-(4-methylbenzyl)urea
Brand Name: Vulcanchem
CAS No.: 941879-01-2
VCID: VC5765527
InChI: InChI=1S/C17H17N3O/c1-12-6-8-13(9-7-12)10-19-17(21)20-16-11-18-15-5-3-2-4-14(15)16/h2-9,11,18H,10H2,1H3,(H2,19,20,21)
SMILES: CC1=CC=C(C=C1)CNC(=O)NC2=CNC3=CC=CC=C32
Molecular Formula: C17H17N3O
Molecular Weight: 279.343

1-(1H-indol-3-yl)-3-(4-methylbenzyl)urea

CAS No.: 941879-01-2

Cat. No.: VC5765527

Molecular Formula: C17H17N3O

Molecular Weight: 279.343

* For research use only. Not for human or veterinary use.

1-(1H-indol-3-yl)-3-(4-methylbenzyl)urea - 941879-01-2

Specification

CAS No. 941879-01-2
Molecular Formula C17H17N3O
Molecular Weight 279.343
IUPAC Name 1-(1H-indol-3-yl)-3-[(4-methylphenyl)methyl]urea
Standard InChI InChI=1S/C17H17N3O/c1-12-6-8-13(9-7-12)10-19-17(21)20-16-11-18-15-5-3-2-4-14(15)16/h2-9,11,18H,10H2,1H3,(H2,19,20,21)
Standard InChI Key QMUKFSMOEHNQNQ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CNC(=O)NC2=CNC3=CC=CC=C32

Introduction

Structural and Molecular Characteristics

IUPAC Name and Molecular Formula

The systematic name of the compound, 1-(1H-indol-3-yl)-3-(4-methylbenzyl)urea, reflects its molecular architecture:

  • Indole moiety: A bicyclic structure comprising a benzene ring fused to a pyrrole ring, with the urea group attached at the 3-position.

  • 4-Methylbenzyl group: A benzyl derivative substituted with a methyl group at the para position of the aromatic ring.

  • Urea linker: A carbonyl group bridging two amine functionalities.

The molecular formula is C17H17N3O, with a molecular weight of 279.34 g/mol .

Spectral Properties

While experimental spectral data for this specific compound are not publicly available, analogs such as 1-(1-methyl-1H-indol-3-yl)-3-(4-methylbenzyl)urea (CAS 941968-76-9) provide a reference framework :

  • 1H NMR: Peaks corresponding to aromatic protons (δ 7.0–7.5 ppm), methyl groups (δ 2.3–2.5 ppm), and urea NH protons (δ 6.3–8.7 ppm).

  • 13C NMR: Signals for carbonyl carbons (δ 153–156 ppm), aromatic carbons (δ 115–135 ppm), and aliphatic methyl groups (δ 20–30 ppm).

Synthesis and Optimization

Synthetic Routes

The synthesis of 1-(1H-indol-3-yl)-3-(4-methylbenzyl)urea typically follows one of two pathways:

Carbodiimide-Mediated Coupling

This method involves reacting indole-3-carboxylic acid with 4-methylbenzylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). The reaction proceeds in anhydrous solvents like dichloromethane or dimethylformamide under reflux:

Indole-3-carboxylic acid+4-methylbenzylamineEDC, DMAP1-(1H-indol-3-yl)-3-(4-methylbenzyl)urea\text{Indole-3-carboxylic acid} + \text{4-methylbenzylamine} \xrightarrow{\text{EDC, DMAP}} \text{1-(1H-indol-3-yl)-3-(4-methylbenzyl)urea}

Key conditions:

  • Temperature: 25–40°C.

  • Catalysts: 4-dimethylaminopyridine (DMAP) to enhance reactivity.

  • Yield: 60–75% after purification via silica gel chromatography.

Isocyanate-Amine Reaction

An alternative approach involves the reaction of indol-3-amine with 4-methylbenzyl isocyanate in tetrahydrofuran (THF) or ethyl acetate:

Indol-3-amine+4-methylbenzyl isocyanate1-(1H-indol-3-yl)-3-(4-methylbenzyl)urea\text{Indol-3-amine} + \text{4-methylbenzyl isocyanate} \rightarrow \text{1-(1H-indol-3-yl)-3-(4-methylbenzyl)urea}

Advantages:

  • Higher atom economy (yields >85%).

  • Avoids the use of coupling agents, simplifying purification .

Physicochemical Properties

PropertyValue/Description
Molecular Weight279.34 g/mol
Melting Point180–185°C (predicted)
SolubilitySoluble in DMSO, DMF; sparingly in ethanol
LogP3.2 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

Thermal Stability: The compound decomposes above 250°C, as determined by thermogravimetric analysis (TGA) of analogs .

Biological Activity and Mechanisms

Anticancer Activity

Indole-urea hybrids have shown promise in targeting cancer cell proliferation. 1-(1-methyl-1H-indol-3-yl)-3-(4-methylbenzyl)urea inhibits the growth of MCF-7 breast cancer cells (IC50 = 12 µM) by inducing apoptosis via caspase-3 activation . The target compound may share this mechanism, with the unsubstituted indole nitrogen enhancing hydrogen-bonding interactions with cellular targets.

Comparative Analysis with Analogous Compounds

CompoundStructural DifferenceBioactivity (IC50/MIC)
1-(1H-Indol-3-yl)-3-(4-methylbenzyl)ureaUnsubstituted indole nitrogenData pending
1-(1-Methyl-1H-indol-3-yl)-3-(4-methylbenzyl)ureaMethyl group at indole N1MCF-7: 12 µM
1-(1-Ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)ureaEthyl and methoxy substituentsS. aureus: 0.5 µg/mL

Key Trends:

  • Substituent effects: Alkyl groups on the indole nitrogen improve lipid solubility but may reduce target specificity.

  • Electron-donating groups (e.g., methoxy) enhance antimicrobial activity by increasing electron density on the urea carbonyl.

Industrial and Research Applications

Pharmaceutical Development

The compound’s dual functionality (indole + urea) positions it as a candidate for:

  • Kinase inhibitors: Potential targeting of EGFR or VEGFR pathways.

  • Antimicrobial agents: Optimization for multidrug-resistant pathogens.

Material Science

Urea derivatives are explored as:

  • Supramolecular scaffolds: Self-assembly into nanostructures via hydrogen bonding.

  • Polymer modifiers: Enhancing thermal stability in polyurethanes.

Challenges and Future Directions

  • Synthetic Scalability: Current methods rely on batch processes; continuous-flow systems could improve yield and purity.

  • Biological Screening: Prioritize in vitro assays against cancer cell lines (e.g., A549, HeLa) and Gram-negative pathogens.

  • Computational Modeling: Molecular docking studies to identify protein targets (e.g., tubulin, topoisomerase II).

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